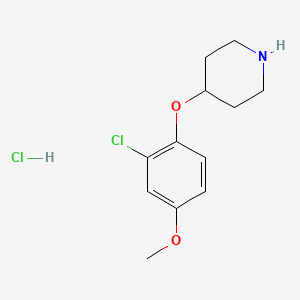

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride

Description

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride is a piperidine-based compound featuring a chloro-methoxy-substituted phenyl ether group linked to the piperidine ring. The chloro and methoxy substituents likely influence electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

4-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPFDPZLIJEPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-methoxyphenyl Intermediate

- The starting phenyl derivative, 2-chloro-4-methoxyphenol or a related halogenated intermediate, is prepared or procured with high purity.

- Activation of the phenol group often involves conversion into a suitable leaving group (e.g., halide or tosylate) to facilitate nucleophilic substitution.

Formation of the Ether Linkage

- The 4-piperidinyl group is introduced via nucleophilic substitution or etherification:

- The 4-piperidinyl nucleophile (piperidine ring with a free nitrogen) attacks the activated aromatic intermediate.

- This reaction is typically conducted in an aprotic polar solvent such as dimethylformamide (DMF) or benzene , under reflux conditions.

- Bases such as sodium hydride or sodium carbonate may be used to deprotonate the phenol and facilitate the nucleophilic attack.

- The reaction temperature is maintained between 80–110 °C, with stirring for several hours (e.g., 5–15 hours) to ensure completion.

Isolation and Purification of the Hydrochloride Salt

- After completion, the reaction mixture is cooled and saturated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

- The solid product is filtered, washed with dry ether or ethanol, and dried under vacuum.

- Recrystallization from solvents such as absolute ethanol or ethanol-ether mixtures is employed to achieve high purity.

- Typical melting points for similar compounds are in the range of 160–232 °C, indicating purity and crystallinity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Activation of phenol | Conversion to halide or tosylate | Benzene/DMF | Reflux (80-110 °C) | 5–15 hours | - | Prepares electrophilic aromatic intermediate |

| Nucleophilic substitution | 4-piperidinyl nucleophile, base (NaH or Na2CO3) | DMF or Benzene | Reflux (80-110 °C) | 10–12 hours | 85–92 | Stirring and reflux to form ether linkage |

| Salt formation | Saturation with dry HCl gas | Ethanol, Ether | Room temperature | 1–3 hours | 90+ | Precipitates hydrochloride salt |

| Purification | Recrystallization | Ethanol-Ether mix | Ambient to reflux | - | - | Enhances purity and crystallinity |

Data synthesized from patent literature and related ether synthesis protocols.

Detailed Research Findings and Notes

- Refluxing in polar aprotic solvents such as DMF enhances nucleophilicity and solubility of reactants, improving reaction efficiency.

- The use of dry hydrogen chloride gas for salt formation is critical for the isolation of the hydrochloride salt, which improves the compound’s handling and stability.

- Purification by recrystallization from ethanol-ether mixtures is a common practice to remove impurities and obtain a crystalline product with a sharp melting point.

- Analogous compounds, such as 2-chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride, follow similar synthetic routes, confirming the general applicability of this method to piperidinyl ethers.

- The reaction conditions, including temperature and reaction time, are optimized to balance reaction completeness and minimize by-products.

- The presence of bases like sodium hydride or sodium carbonate is essential to deprotonate phenol and facilitate nucleophilic attack by the piperidinyl nitrogen.

Comparative Analysis with Related Compounds

| Compound | Key Synthetic Step | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | Nucleophilic substitution + HCl saturation | DMF, Benzene | 85–92 | Classic ether formation and salt prep |

| 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride | Similar nucleophilic substitution | DMF or Benzene | ~90 | Structural analog, similar method |

Chemical Reactions Analysis

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis :

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Medicine

Potential Therapeutic Effects :

Research indicates that this compound may have significant implications in pharmacology:

- Neurological Disorders : Studies suggest it may interact with neurotransmitter receptors, potentially providing therapeutic benefits for conditions such as anxiety and depression.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Properties : Preliminary studies demonstrate cytotoxic effects against cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Industry

Material Development :

The compound is also explored for its role in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for formulating industrial chemicals.

Case Studies and Research Findings

-

Neurological Research :

- A study investigated the binding affinity of this compound to serotonin receptors, revealing its potential as a modulator of serotonergic activity .

-

Antimicrobial Studies :

- In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in pharmaceutical formulations .

-

Cancer Research :

- A series of experiments showed that analogs of this compound could inhibit the proliferation of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and selected analogs:

Pharmacological and Toxicological Profiles

- RS 67333 and RS 39604 : These compounds are serotonin receptor ligands, with RS 39604 including a sulfonylaminoethyl group for enhanced specificity. Their structures highlight the importance of substituent bulk and electronic effects on receptor binding.

- Comparatively, the chloro-methoxy group in the target compound may reduce reactivity and toxicity.

- Donepezil Hydrochloride : A piperidine-based acetylcholinesterase inhibitor (C₂₄H₂₉NO₃HCl, 415.96 g/mol), structurally distinct but sharing the piperidine core. This emphasizes the role of aromatic dimethoxy groups in enhancing CNS penetration.

Solubility and Physicochemical Behavior

- Ether vs. Ester Linkages: The target compound’s ether linkage (vs. ester in 2-ethoxyethyl derivatives ) likely improves metabolic stability but may reduce aqueous solubility compared to carboxylate-containing analogs like 4-(2-piperidinoethoxy)-benzoic acid hydrochloride .

- Hydrochloride Salts : Most compounds, including the target, are hydrochloride salts, enhancing solubility and crystallinity for purification (e.g., SHELX refinement ).

Key Research Findings and Gaps

- Conversely, polar groups (e.g., nitrile in ) may limit CNS activity but improve solubility.

- Chronic effects remain unstudied.

- Applications: Piperidine derivatives are prevalent in drug development (e.g., meperidine as an analgesic , donepezil for Alzheimer’s ).

Biological Activity

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a chloro-methoxyphenyl ether moiety, which contributes to its biological activity. The molecular formula is C13H18ClN2O, and its structure can be represented as follows:

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets, including receptors and enzymes. Notably, it has been investigated for its role as a dopamine receptor agonist, particularly targeting the D3 receptor. Studies show that modifications to the aryl ether and piperidine core can significantly influence receptor selectivity and potency .

Biological Activity

The compound has been evaluated for multiple biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in hematological malignancies by increasing the expression of pro-apoptotic genes such as p53 and Bax .

- Dopamine Receptor Agonism : In structure-activity relationship studies, analogs of this compound have shown varying degrees of potency as D3 dopamine receptor agonists. The introduction of specific substituents on the phenyl ring has been found to enhance agonist activity significantly .

- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Table 1: Biological Activities of this compound Derivatives

Case Studies

- Dopamine Receptor Studies : In a study investigating SAR around the piperidine scaffold, various analogs were synthesized and tested for their D3 receptor activity. The findings indicated that specific substitutions on the phenyl group led to enhanced selectivity and potency against D3 receptors compared to D2 receptors .

- Anticancer Evaluation : A series of compounds based on the core structure of this compound were evaluated against several hematological cancer models. The results showed that certain derivatives significantly reduced cell viability while promoting apoptosis through upregulation of critical apoptotic markers .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride, and what reaction conditions are optimal?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidine moiety may react with a chloro-methoxyphenyl derivative in the presence of a base like triethylamine to form the ether bond. Reaction conditions often include inert solvents (e.g., dichloromethane) at room temperature or mild heating, followed by purification via recrystallization or chromatography . The methoxy and chloro substituents on the phenyl ring influence reactivity, requiring controlled stoichiometry to avoid side reactions like over-alkylation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR (¹H, ¹³C) : Essential for confirming the piperidinyl ether linkage and substituent positions. The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm in ¹H NMR), while aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Identifies functional groups (e.g., C-O-C ether stretch ~1100 cm⁻¹, C-Cl ~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₃H₁₇Cl₂NO₂ at ~298.06 Da) .

Q. How do the methoxy and chloro substituents influence physicochemical properties?

The electron-donating methoxy group increases aromatic ring electron density, enhancing solubility in polar solvents. Conversely, the chloro group introduces steric hindrance and lipophilicity, affecting partition coefficients (logP) and bioavailability. These substituents also impact crystal packing, as seen in X-ray diffraction studies of similar piperidine derivatives .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for reactions at the piperidinyl nitrogen or chloro-substituted phenyl ring. For instance, Fukui indices identify nucleophilic/electrophilic sites, while solvent effects are simulated using COSMO-RS. Such methods reduce experimental trial-and-error, as demonstrated in reaction path searches for related compounds .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

- Assay Optimization : Standardize buffer pH and temperature to minimize variability in receptor binding studies.

- Metabolic Stability Testing : Use liver microsomes to assess if observed contradictions arise from compound degradation .

- SAR Analysis : Compare activity of derivatives (e.g., replacing chloro with fluoro) to isolate substituent effects .

Q. How to design kinetic studies for degradation pathway elucidation?

- Forced Degradation : Expose the compound to stressors (light, heat, pH extremes) and monitor via HPLC-MS.

- Isotope Labeling : Track degradation intermediates using ¹⁴C-labeled methoxy groups.

- Computational Degradation Modeling : Tools like SPARC predict hydrolysis rates under varying pH, validated with experimental data .

Q. How to optimize SAR studies for enhanced biological efficacy?

- Fragment-Based Design : Screen piperidine-ether fragments against target proteins (e.g., GPCRs) using surface plasmon resonance.

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to improve binding affinity while retaining steric bulk .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Methodological Considerations

Q. Recommended storage and handling protocols?

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ether bond .

- Handling : Use gloveboxes for moisture-sensitive reactions; monitor for HCl off-gassing during scale-up .

Q. Analytical challenges in purity assessment?

- Impurity Profiling : LC-MS/MS detects trace alkylation byproducts (e.g., di-piperidinyl derivatives).

- Chiral Purity : Use chiral HPLC columns if stereocenters are present (e.g., piperidine ring substituents) .

Q. How to validate synthetic intermediates in multi-step routes?

- In-line PAT (Process Analytical Technology) : Real-time FT-IR monitors reaction progress.

- Cross-Coupling Validation : Confirm intermediates via Suzuki-Miyaura reactions with boronic acid test reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.